molecular formula C13H14F3NO5 B1311346 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid CAS No. 561304-40-3

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid

Cat. No. B1311346
M. Wt: 321.25 g/mol
InChI Key: DYINHAOLKZFJQC-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

A solution of 2-tert-butoxycarbonylamino-3-trifluoromethoxy-benzoic acid (0.8 g, 2.5 mmol) in 30% v/v TFA/methylene chloride (50 mL) was stirred at room temperature for 1 h. Concentration of the mixture gave 2-amino-3-trifluoromethoxy-benzoic acid (0.39 g, 71%): 1H NMR (300 MHz, CDCl3) δ 7.88 (d, 1H), 7.34 (d, 1H), 6.63 (t, 1H), 6.04 (br, 2H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
TFA methylene chloride
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[C:17]([O:18][C:19]([F:22])([F:21])[F:20])=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O)(C)(C)C>C(O)(C(F)(F)F)=O.C(Cl)Cl>[NH2:8][C:9]1[C:17]([O:18][C:19]([F:20])([F:21])[F:22])=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CC=C1OC(F)(F)F
Name
TFA methylene chloride
Quantity
50 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC=C1OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.